molecular formula C12H20O3 B14375109 Ethyl 4-(1-hydroxycyclohexyl)but-2-enoate CAS No. 89922-34-9

Ethyl 4-(1-hydroxycyclohexyl)but-2-enoate

Cat. No.: B14375109
CAS No.: 89922-34-9
M. Wt: 212.28 g/mol
InChI Key: PXTBJLXAMAVNDO-UHFFFAOYSA-N
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Description

Ethyl 4-(1-hydroxycyclohexyl)but-2-enoate is an organic compound characterized by the presence of a cyclohexyl ring, a hydroxy group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1-hydroxycyclohexyl)but-2-enoate typically involves the alkylation of enolate ions. One common method is the reaction of an enolate ion with an alkyl halide in an S_N2 reaction, where the nucleophilic enolate ion displaces the leaving group by backside attack . The enolate ion can be generated from a precursor such as diethyl malonate by treatment with a base like sodium ethoxide in ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-hydroxycyclohexyl)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 4-(1-hydroxycyclohexyl)but-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(1-hydroxycyclohexyl)but-2-enoate involves its interaction with specific molecular targets and pathways. For example, the hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Ethyl 4-(1-hydroxycyclohexyl)but-2-enoate can be compared with similar compounds such as:

    Ethyl 4-(1-hydroxycyclohexyl)butanoate: Lacks the double bond present in this compound.

    Mthis compound: Contains a methyl ester group instead of an ethyl ester group.

    Ethyl 4-(1-hydroxycyclopentyl)but-2-enoate: Contains a cyclopentyl ring instead of a cyclohexyl ring.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

89922-34-9

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 4-(1-hydroxycyclohexyl)but-2-enoate

InChI

InChI=1S/C12H20O3/c1-2-15-11(13)7-6-10-12(14)8-4-3-5-9-12/h6-7,14H,2-5,8-10H2,1H3

InChI Key

PXTBJLXAMAVNDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCC1(CCCCC1)O

Origin of Product

United States

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